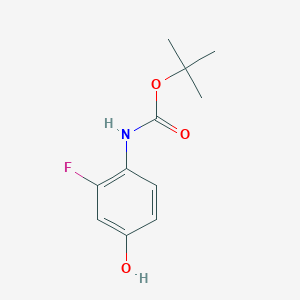
4-(Boc-amino)-3-fluoro-phenol
Overview
Description
“4-(Boc-amino)-3-fluoro-phenol” is a compound that is used to protect amine in the solid phase synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Scientific Research Applications
1. Chemoselective BOC Protection of Amines
- Application Summary: This compound is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application: The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The reaction conditions are mild and the process is carried out in catalyst and solvent-free media .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
2. Solid Phase Synthesis of Peptides
- Application Summary: “4-(Boc-amino)-3-fluoro-phenol” is used to protect amine in the solid phase synthesis of peptides .
- Methods of Application: This compound is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature. This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .
- Results or Outcomes: The product is slightly soluble in water .
3. Nonlinear Optical (NLO) Behavior Study
- Application Summary: The nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine has been evaluated .
- Methods of Application: The study was conducted using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) .
- Results or Outcomes: The study provided insights into the molecular geometrical parameters, vibrational frequencies, and electronic properties of the compound .
4. N-tert-butyloxycarbonylation of Amines
- Application Summary: This compound is used in the N-tert-butyloxycarbonylation of amines . This process is efficient and practical, allowing the protection of various aryl and aliphatic amines .
- Methods of Application: The reaction is performed using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
5. Dual Protection of Amino Functions
- Application Summary: “4-(Boc-amino)-3-fluoro-phenol” is used in the dual protection of amino functions . This process is particularly useful in the synthesis of multifunctional targets .
- Methods of Application: The reaction is performed using a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
6. Chemoselective Mono-N-Boc Protection
- Application Summary: This compound is used in a green and eco-friendly route for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
- Methods of Application: The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The reaction conditions are mild and the process is carried out in catalyst and solvent-free media .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
7. N-tert-butyloxycarbonylation of Amines
- Application Summary: This compound is used in the N-tert-butyloxycarbonylation of amines . This process is efficient and practical, allowing the protection of various aryl and aliphatic amines .
- Methods of Application: The reaction is performed using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
8. Dual Protection of Amino Functions
- Application Summary: “4-(Boc-amino)-3-fluoro-phenol” is used in the dual protection of amino functions . This process is particularly useful in the synthesis of multifunctional targets .
- Methods of Application: The reaction is performed using a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
9. Chemoselective Mono-N-Boc Protection
- Application Summary: This compound is used in a green and eco-friendly route for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
- Methods of Application: The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The reaction conditions are mild and the process is carried out in catalyst and solvent-free media .
- Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Safety And Hazards
Future Directions
Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of Boc, including in compounds like “4-(Boc-amino)-3-fluoro-phenol”, will continue to be an important area of research and application in the future.
properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBTCUVYCQPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-3-fluoro-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
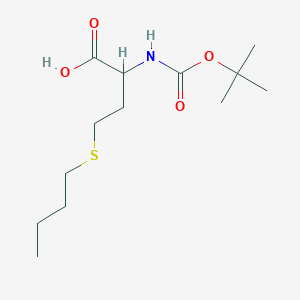
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
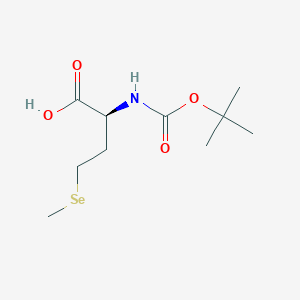
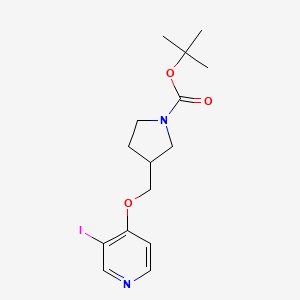
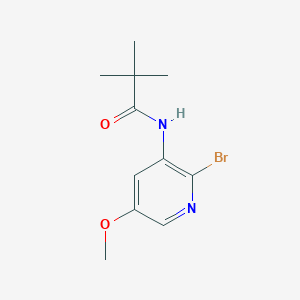
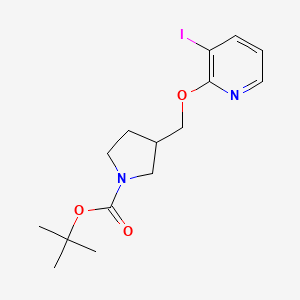
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
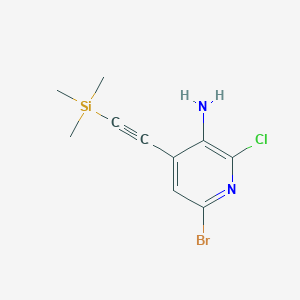
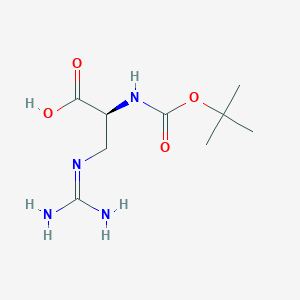
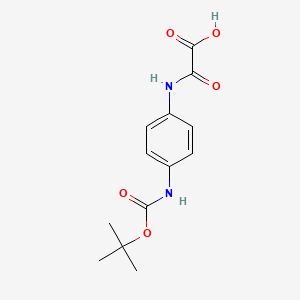
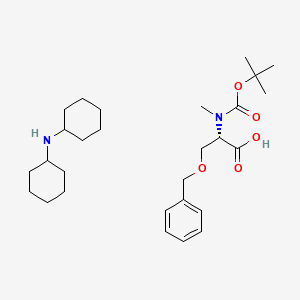
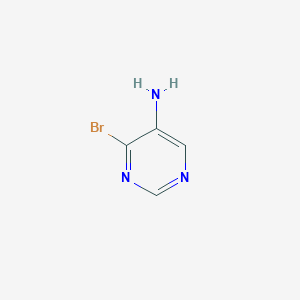
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)